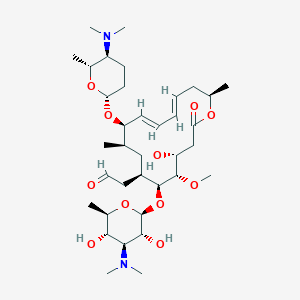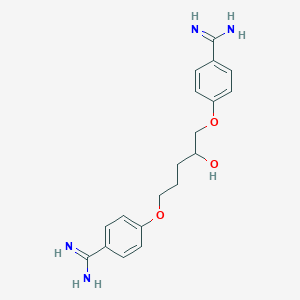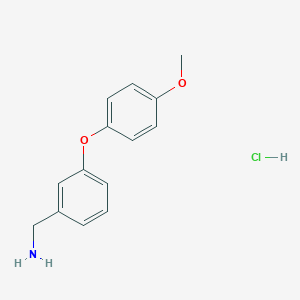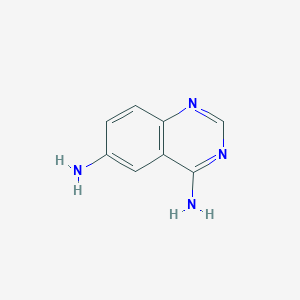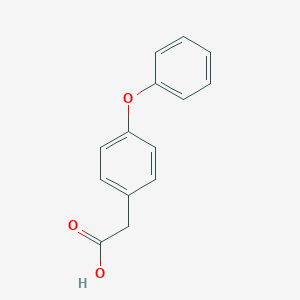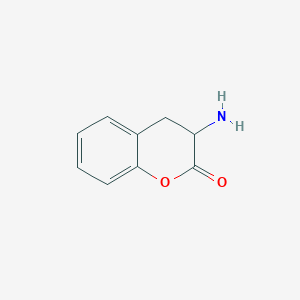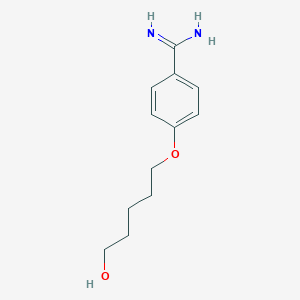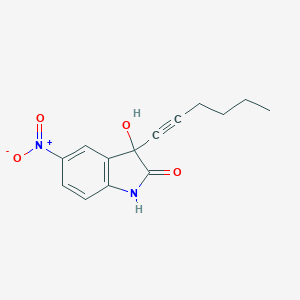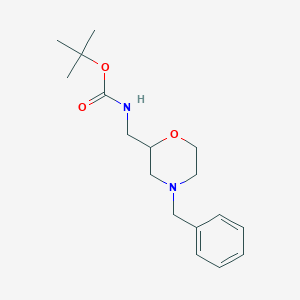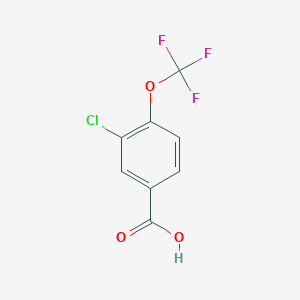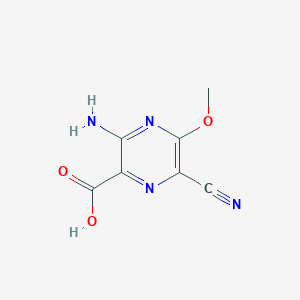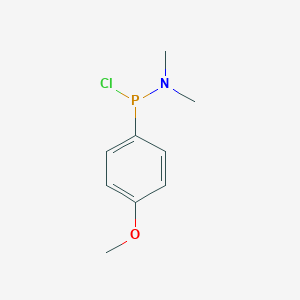
10-Tetradecen-1-ol, acetate, (Z)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of these compounds involves various chemical reactions, including stereoselective synthesis, Wittig coupling reactions, and acetylide coupling. For instance, the stereoselective synthesis of (Z,E)-3,5-tetradecadienyl acetate, a sex attractant for the carpenterworm moth, was developed to produce a potent male sex attractant . Similarly, the synthesis of tetradeca-4,8-dien-1-yl acetates involved Wittig coupling and alkylation of terminal alkynes as key steps . The first total syntheses of certain methyl-branched fatty acids, which are structurally related to tetradecenyl acetates, were achieved using (trimethylsilyl)acetylene as a key reagent .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tetradecenyl chain with one or more double bonds and an acetate group. The position and configuration (Z or E) of the double bonds are crucial for the biological activity of the pheromones. For example, the presence of the geometrical isomer (E10)-tetradecenyl acetate reduced the efficacy of traps for the leaf-miner Phyllonorycter platani . The structural elucidation of these compounds often involves techniques such as NMR spectroscopy, mass spectrometry, and gas chromatography .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and transformation of these compounds include isomerization and desaturation processes. For instance, the transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid in the sex pheromone gland of Spodoptera littoralis involves desaturation reactions . The use of deuterated probes helped to investigate the enzymatic mechanism of this transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetradecenyl acetates, such as volatility, polarity, and stability, are important for their function as pheromones. The addition of compounds like keepers, volatility modifiers, or antioxidants can prolong the activity of the attractant . The elution order and retention index of the isomers on different chromatography columns provide insights into their polarity and volatility . The biological activities of these compounds are often tested in field-screening tests to determine their attractiveness to specific moth species .
Applications De Recherche Scientifique
Pheromone Synthesis and Pest Control
10-Tetradecen-1-ol, acetate, primarily in its (Z)-form, has notable applications in the synthesis of pheromones for pest control. Studies have demonstrated its use in synthesizing sex pheromones for various insect species. These synthetic pheromones are used to attract and trap pests, particularly in agricultural settings. For example, it has been used as an attractant for corn pests, where it exhibits a powerful attractive action, similar to natural pheromones extracted from pests like Ostrinia nubilalis (Li, Yong, & Aisa, 2008). Additionally, (Z)-9-Tetradecen-1-ol acetate has been identified as a secondary sex pheromone in field tests for pests like the fall armyworm (Jones & Sparks, 1979).
Insect Behavior and Evolution Studies
This compound is also valuable in studies of insect behavior and the evolution of pheromonal communication. It has been found that certain proportions of the Z and E geometrical isomers of this compound are necessary for maximum sex attraction in moths (Klun et al., 1973). This finding is crucial for understanding the specificity and evolution of moth pheromones.
Chemical Synthesis Research
The compound also plays a role in chemical synthesis research. Studies have been conducted on the practical synthesis of insect sex pheromones, including 10-tetradecen-1-ol acetates, from various precursor chemicals (Jun et al., 1995). Such research contributes to the broader understanding of organic synthesis methods and can lead to more efficient and environmentally friendly production of these important compounds.
Orientations Futures
While specific future directions for 10-Tetradecen-1-ol, acetate, (Z)- were not found, related compounds have been studied for their potential applications . For example, tetradecen-1-ol acetates have been studied for their release rates from polymeric formulations in relation to temperature and air velocity .
Propriétés
IUPAC Name |
[(Z)-tetradec-10-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6H,3-4,7-15H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXUVNVWTBEWKE-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015919 | |
| Record name | 10-Tetradecen-1-ol, 1-acetate, (10Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Tetradecen-1-ol, acetate, (Z)- | |
CAS RN |
35153-16-3 | |
| Record name | (Z)-10-Tetradecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Tetradecen-1-ol, 1-acetate, (10Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10-Tetradecen-1-ol, 1-acetate, (10Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



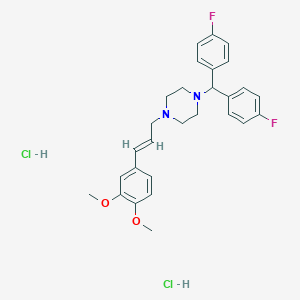
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
